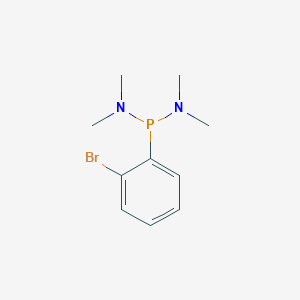
Bis(dimethylamino)(2-bromophenyl)phosphine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(dimethylamino)(2-bromophenyl)phosphine: is an organophosphorus compound with the molecular formula C10H15BrN2P. This compound is characterized by the presence of a bromophenyl group attached to a phosphine center, which is further substituted with two dimethylamino groups. It is commonly used as a ligand in coordination chemistry and has applications in various catalytic processes.
准备方法
Synthetic Routes and Reaction Conditions:
From (2-bromophenyl)diphenylphosphine: One common method involves the reaction of (2-bromophenyl)diphenylphosphine with dimethylamine. This reaction typically requires a base such as sodium hydride to deprotonate the dimethylamine, facilitating the nucleophilic attack on the phosphorus center.
From (2-bromophenyl)phosphine: Another method involves the direct reaction of (2-bromophenyl)phosphine with dimethylamine under similar conditions, often in the presence of a catalyst to enhance the reaction rate.
Industrial Production Methods: Industrial production of bis(dimethylamino)(2-bromophenyl)phosphine typically involves large-scale synthesis using the above methods. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions:
Substitution Reactions: Bis(dimethylamino)(2-bromophenyl)phosphine can undergo substitution reactions where the bromine atom is replaced by other nucleophiles such as alkyl or aryl groups.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides, which are useful intermediates in various chemical syntheses.
Coordination Reactions: As a ligand, it can coordinate with transition metals to form complexes that are used in catalytic processes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and aryl halides, often in the presence of a base such as potassium tert-butoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Coordination Reactions: Transition metals such as palladium, platinum, and nickel are frequently used, often in the presence of solvents like toluene or dichloromethane.
Major Products:
Substitution Reactions: The major products are substituted phosphines where the bromine atom is replaced by the nucleophile.
Oxidation Reactions: The major products are phosphine oxides.
Coordination Reactions: The major products are metal-phosphine complexes.
科学研究应用
Chemistry:
Catalysis: Bis(dimethylamino)(2-bromophenyl)phosphine is widely used as a ligand in homogeneous catalysis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Synthesis: It is used in the synthesis of various organophosphorus compounds and as a reagent in organic transformations.
Biology and Medicine:
Drug Development: The compound is explored for its potential use in the development of new pharmaceuticals, particularly as a ligand in metal-based drugs.
Biochemical Research: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry:
Material Science: The compound is used in the development of new materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.
Agriculture: It is explored for use in the synthesis of agrochemicals and pesticides.
作用机制
Molecular Targets and Pathways:
Coordination Chemistry: The primary mechanism of action involves the coordination of the phosphine ligand to transition metals, forming stable complexes that can catalyze various chemical reactions.
Catalytic Pathways: In catalytic processes, the compound facilitates the formation of reactive intermediates, lowering the activation energy and increasing the reaction rate.
相似化合物的比较
(2-Bromophenyl)diphenylphosphine: Similar in structure but with phenyl groups instead of dimethylamino groups.
(2-Bromophenyl)phosphine: Lacks the dimethylamino groups, making it less sterically hindered and less electron-rich.
Bis(diphenylphosphino)ethane: A bidentate ligand with two phosphine groups connected by an ethane backbone.
Uniqueness:
Steric and Electronic Properties: The presence of dimethylamino groups in bis(dimethylamino)(2-bromophenyl)phosphine provides unique steric and electronic properties, making it a more versatile ligand in coordination chemistry.
Reactivity: The compound’s reactivity is enhanced due to the electron-donating nature of the dimethylamino groups, making it more effective in catalytic processes.
属性
IUPAC Name |
N-[(2-bromophenyl)-(dimethylamino)phosphanyl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrN2P/c1-12(2)14(13(3)4)10-8-6-5-7-9(10)11/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQGPSZKPXSGQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)P(C1=CC=CC=C1Br)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrN2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














